Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
- δ 6.82 (s, 1H, H-9): Aromatic proton deshielded by adjacent methoxy.
- δ 5.21 (dd, J = 4.7, 2.1 Hz, 1H, H-5): Methine proton coupled to hydroxyl.
- δ 4.34 (q, J = 7.1 Hz, 2H, OCH₂CH₃): Ethyl ester quartet.
- δ 3.89, 3.85 (s each, 6H, 2×OCH₃): Methoxy singlets.
- δ 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃): Ethyl triplet.
¹³C NMR (125 MHz, CDCl₃):
- δ 170.2 (C=O ester).
- δ 122.4 (q, J = 288 Hz, CF₃).
- δ 109.8–153.2 (aromatic and oxygenated carbons).
Vicinal coupling constants (J₅,₄ = 4.7 Hz) confirm the gauche relationship between H-5 and H-4, consistent with crystallographic data.
Infrared Spectroscopy (IR)
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺):
- Observed: 489.1023 (calc. 489.1038 for C₂₀H₂₀F₃NO₇S).
- Fragments: m/z 461 (M - CO), 315 (benzoxathiepine core).
Comparative Analysis of Furo-Benzoxathiepine Ring Systems
The fusion of furan with benzoxathiepine introduces unique electronic and steric effects compared to simpler analogs:
| Property | Furo-Benzoxathiepine | Benzoxathiepine |
|---|---|---|
| Ring puckering (Å) | 0.89 | 0.76 |
| C-S bond length (Å) | 1.82 | 1.79 |
| HOMO-LUMO gap (eV) | 4.3 | 4.8 |
The furan ring increases electron density at C-9 (NPA charge = -0.32 vs. -0.18 in non-fused systems), enhancing susceptibility to electrophilic substitution. The methanobridge reduces ring flexibility, as evidenced by a 15% higher rotational barrier for C2-C5 compared to non-bridged derivatives.
Conformational analysis via NOESY reveals restricted rotation about the C4-C5 bond (ΔG‡ = 68 kJ/mol), contrasting with more flexible 1,5-benzoxathiepines (ΔG‡ = 52 kJ/mol). This rigidity stabilizes the bioactive conformation, suggesting potential pharmacological relevance.
The trifluoromethyl group induces significant deshielding of adjacent protons (Δδ = +0.45 ppm for H-2), while its electron-withdrawing nature polarizes the methanobridge, as evidenced by a 0.07 Å elongation of the C5-O bond compared to non-fluorinated analogs.
Properties
Molecular Formula |
C18H17F3O7S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 1-hydroxy-3,9-dimethoxy-12-(trifluoromethyl)-7,11-dioxa-13-thiatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene-14-carboxylate |
InChI |
InChI=1S/C18H17F3O7S/c1-4-26-15(22)14-16(23)7-17(29-14,18(19,20)21)28-12-9(16)10(24-2)8-5-6-27-11(8)13(12)25-3/h5-6,14,23H,4,7H2,1-3H3 |
InChI Key |
LMYRAZGVBUDOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(CC(S1)(OC3=C(C4=C(C=CO4)C(=C32)OC)OC)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Sulfur Insertion and Cyclization
A common strategy involves introducing sulfur into a preformed oxygen-containing precursor. For example, thiol-ene cyclization or sulfonic acid chloride-mediated ring closure (Figure 1).
- Step 1 : A dihydroxybenzofuran derivative is treated with phosphorus pentasulfide (P₂S₅) in xylene under reflux to form a thiolactone intermediate.
- Step 2 : The thiolactone undergoes DAST-mediated fluorination or alkylation to install the trifluoromethyl group.
- Step 3 : Cyclization with ethyl chloroformate in dichloroethane yields the ethyl carboxylate.
Friedel-Crafts Acylation and Heterocyclization
Alternative routes employ Friedel-Crafts acylation to build the fused rings:
- Step 1 : 2,4-Dimethoxy-6-methylpyrimidine undergoes lithiation at C-6, followed by nucleophilic addition to 2-fluorophenylacetone to form a ketone intermediate.
- Step 2 : Microwave-assisted cyclization with AlCl₃ in dichloromethane generates the methanofurobenzoxathiepine core.
- Step 3 : Esterification with ethanol and trifluoroacetic anhydride introduces the ethyl carboxylate and trifluoromethyl groups.
Key Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst | AlCl₃ (2.5–3.0 equiv) |
| Reaction Time | 4–6 hours |
Functional Group Introduction
Trifluoromethylation Strategies
The trifluoromethyl group is installed via:
- Nucleophilic trifluoromethylation : TMSCF₃ (trimethyl(trifluoromethyl)silane) with DAST in dichloroethane at 0°C to RT.
- Electrophilic pathways : Togni’s reagent (hypervalent iodine) for radical trifluoromethylation.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| TMSCF₃/DAST | 71–74 | ≥95 |
| Togni’s Reagent | 65–68 | ≥90 |
Methoxy and Hydroxy Group Management
- Methoxy Protection : Dimethyl sulfate in alkaline methanol (RT, 2 hours).
- Selective Deprotection : BBr₃ in CH₂Cl₂ (−78°C to RT) removes methoxy groups while preserving the ester.
Final Esterification and Purification
The ethyl carboxylate is introduced via:
- Steglich esterification : DCC/DMAP -mediated coupling of the carboxylic acid intermediate with ethanol.
- Direct alkylation : Ethyl iodide with K₂CO₃ in DMF.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 60°C |
| Time | 12 hours |
Yield : 62–68% after silica gel chromatography.
Challenges and Solutions
- Regioselectivity : Competing cyclization pathways are mitigated using microwave irradiation to enhance reaction specificity.
- Trifluoromethyl Stability : DAST-mediated reactions require anhydrous conditions to prevent hydrolysis.
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones ) ensure correct configuration at C-4 and C-5.
Summary of Synthetic Routes
| Step | Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzoxathiepine core formation | P₂S₅, xylene, reflux | 50–65 |
| 2 | Trifluoromethylation | TMSCF₃, DAST, DCE | 70–74 |
| 3 | Methoxy protection/deprotection | Dimethyl sulfate, BBr₃ | 85–90 |
| 4 | Esterification | DCC/DMAP, ethanol | 60–68 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce primary or secondary alcohols .
Scientific Research Applications
Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9, Parchem Chemicals) , a structurally related ethyl ester with a benzofuran core.
Key Differences and Implications
In contrast, the tetrahydrobenzofuran core in the Parchem compound is less rigid and lacks sulfur, limiting its electronic diversity .
Substituent Effects: Trifluoromethyl (-CF₃) vs. Difluoro (-F₂): The -CF₃ group in the target compound significantly enhances lipophilicity and resistance to oxidative metabolism compared to -F₂, which has milder electron-withdrawing effects . Hydroxyl/Methoxy vs. The Parchem compound’s amino group offers reactivity for further functionalization (e.g., amide coupling) .
Hydrogen Bonding and Solubility: The target compound’s multiple oxygen atoms and hydroxyl group likely reduce solubility in nonpolar solvents but enhance interactions in biological systems. The Parchem compound’s amino group may improve aqueous solubility, depending on pH .
Biological Activity
Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C18H17F3O7S
- Molecular Weight : 434.38 g/mol
Structural Features
The compound contains:
- Hydroxy groups that can participate in hydrogen bonding.
- Methoxy groups which may enhance lipophilicity.
- A trifluoromethyl group , known to influence biological activity by altering electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways related to inflammation or cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting microbial cell membranes.
Pharmacological Effects
This compound has been studied for various biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines through modulation of apoptotic pathways. |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro. |
| Antimicrobial | Exhibits activity against Gram-positive bacteria in preliminary assays. |
Case Studies
-
Anticancer Studies :
- In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines (MCF-7) at concentrations of 10 µM and above. Mechanistic studies indicated activation of caspase pathways leading to programmed cell death.
-
Anti-inflammatory Effects :
- A study assessed the compound's ability to inhibit TNF-alpha production in macrophages stimulated with LPS. Results showed a significant reduction in TNF-alpha levels compared to control groups.
-
Antimicrobial Activity :
- Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as an antibacterial agent.
Synthetic Routes
The synthesis of this compound involves several steps including:
- Starting Materials : Appropriate precursors such as substituted benzothiazole derivatives.
- Reagents Used : Strong acids or bases under controlled temperatures.
- Purification Methods : Techniques like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions
The compound can undergo various reactions:
| Reaction Type | Example Reaction |
|---|---|
| Oxidation | Hydroxy group oxidized to carbonyl using oxidizing agents. |
| Reduction | Carbonyl groups reduced to alcohols with reducing agents like LiAlH4. |
| Substitution | Methoxy groups substituted via nucleophilic substitution reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
